N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide
CAS No.: 2034269-61-7
Cat. No.: VC4955428
Molecular Formula: C10H15N5O2
Molecular Weight: 237.263
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034269-61-7 |
|---|---|
| Molecular Formula | C10H15N5O2 |
| Molecular Weight | 237.263 |
| IUPAC Name | N-[2-oxo-2-[3-(triazol-2-yl)pyrrolidin-1-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C10H15N5O2/c1-8(16)11-6-10(17)14-5-2-9(7-14)15-12-3-4-13-15/h3-4,9H,2,5-7H2,1H3,(H,11,16) |
| Standard InChI Key | DYQGUIBKXZQPMO-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC(=O)N1CCC(C1)N2N=CC=N2 |
Introduction
N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound that incorporates a triazole ring linked to a pyrrolidine moiety, further connected to an acetamide group through an oxoethyl linker. This compound is of interest in organic chemistry due to its potential biological activities and synthetic versatility.
Synthesis
The synthesis of N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide likely involves a multi-step process. A common approach might include the following steps:
-
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, as seen in the synthesis of other triazole compounds .
-
Attachment to Pyrrolidine: The triazole ring can be linked to pyrrolidine through appropriate functional group transformations.
-
Introduction of the Oxoethyl Linker: This might involve reactions such as esterification or amidation to connect the pyrrolidine-triazole moiety to the acetamide group.
Biological Activity
While specific biological activity data for N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide are not available, compounds with similar structures have shown potential in various biological applications. For instance, triazole derivatives have been explored for their anti-inflammatory properties and as inhibitors of specific enzymes .
Research Findings and Future Directions
Given the lack of specific research findings on N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide, future studies could focus on its synthesis optimization, biological evaluation, and potential applications in pharmaceuticals or materials science. The versatility of triazole chemistry and the biological relevance of pyrrolidine derivatives suggest that this compound could have interesting properties worthy of investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume